Cas no 88511-32-4 (3-methyl-1,2-thiazole-5-carbaldehyde)
3-methyl-1,2-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-5-isothiazolecarboxaldehyde
- 3-Methyl-isothiazole-5-carbaldehyde
- 5-Isothiazolecarboxaldehyde, 3-methyl-
- 3-Methyl-5-formyl-isothiazol
- 3-methyl-isothiazole-5-carboxaldehyde
- 3-methylisothiazole-5-carboxyaldehyde
- 5-formyl-3-methylisothiazole
- 5-Isothiazolecarboxaldehyde,3-methyl-(7CI,9CI)
- 5-Isothiazolecarboxaldehyde, 3-methyl- (7CI, 9CI)
- 3-methyl-1,2-thiazole-5-carbaldehyde
- 88511-32-4
- SCHEMBL2258330
- A862156
- Z1079104480
- AKOS006281823
- CS-0236368
- EN300-170524
- JDFGXGKKMJLLLD-UHFFFAOYSA-N
- MFCD10700240
- 3-Methylisothiazole-5-carboxaldehyde
- 5-formyl-3-methyl isothiazole
- AS-5963
-
- MDL: MFCD10700240
- Inchi: 1S/C5H5NOS/c1-4-2-5(3-7)8-6-4/h2-3H,1H3
- InChI Key: JDFGXGKKMJLLLD-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(C)=N1
Computed Properties
- Exact Mass: 127.00900
- Monoisotopic Mass: 127.00918496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 96.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.20000
- LogP: 1.26400
3-methyl-1,2-thiazole-5-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-methyl-1,2-thiazole-5-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-1,2-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M315023-5mg |
3-Methyl-5-isothiazolecarboxaldehyde |
88511-32-4 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M315023-10mg |
3-Methyl-5-isothiazolecarboxaldehyde |
88511-32-4 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M315023-50mg |
3-Methyl-5-isothiazolecarboxaldehyde |
88511-32-4 | 50mg |
$ 365.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I35130-1g |
3-Methyl-5-isothiazolecarboxaldehyde |
88511-32-4 | 97% | 1g |
¥4462.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I35130-100mg |
3-Methyl-5-isothiazolecarboxaldehyde |
88511-32-4 | 97% | 100mg |
¥1132.0 | 2023-09-07 | |
| Alichem | A059002662-1g |
3-Methyl-5-isothiazolecarboxaldehyde |
88511-32-4 | 97% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM363681-250mg |
3-methyl-1,2-thiazole-5-carbaldehyde |
88511-32-4 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM363681-500mg |
3-methyl-1,2-thiazole-5-carbaldehyde |
88511-32-4 | 95%+ | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM363681-1g |
3-methyl-1,2-thiazole-5-carbaldehyde |
88511-32-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM363681-5g |
3-methyl-1,2-thiazole-5-carbaldehyde |
88511-32-4 | 95%+ | 5g |
$*** | 2023-05-29 |
3-methyl-1,2-thiazole-5-carbaldehyde Suppliers
3-methyl-1,2-thiazole-5-carbaldehyde Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 3-methyl-1,2-thiazole-5-carbaldehyde
Professional Introduction to 3-methyl-1,2-thiazole-5-carbaldehyde (CAS No. 88511-32-4)
3-methyl-1,2-thiazole-5-carbaldehyde is a significant compound in the field of chemical biology and pharmaceutical research, characterized by its unique thiazole core structure and a reactive aldehyde functional group. This compound, identified by its CAS number 88511-32-4, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The thiazole ring, a heterocyclic aromatic structure containing sulfur, is well-documented for its presence in numerous biologically active molecules, making it a cornerstone in medicinal chemistry.
The aldehyde functionality at the 5-position of the thiazole ring introduces reactivity that allows for further derivatization, enabling the synthesis of more complex molecules. This property is particularly valuable in the development of novel pharmaceuticals, where specific modifications can enhance binding affinity or metabolic stability. The combination of these structural features makes 3-methyl-1,2-thiazole-5-carbaldehyde a compound of great interest for researchers exploring new therapeutic avenues.
Recent advancements in the field of thiazole derivatives have highlighted the importance of this class of compounds in addressing various therapeutic challenges. For instance, studies have demonstrated the potential of thiazole-based scaffolds in inhibiting enzymes associated with inflammatory diseases and infectious disorders. The aldehyde group in 3-methyl-1,2-thiazole-5-carbaldehyde provides a strategic site for chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific biological targets.
In particular, the 3-methyl substituent on the thiazole ring contributes to the overall electronic and steric environment of the molecule, influencing its interactions with biological targets. This substitution pattern has been explored in several research studies aiming to develop more effective inhibitors of bacterial enzymes. The reactivity of the aldehyde group has also been leveraged in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions enable the construction of complex molecular architectures, often required for drug candidates.
The synthesis of 3-methyl-1,2-thiazole-5-carbaldehyde typically involves multi-step organic transformations, starting from readily available precursors. One common approach involves the condensation of thioamides with carbonyl compounds, followed by cyclization and subsequent functional group modifications. These synthetic routes highlight the versatility of thiazole chemistry and its adaptability to industrial-scale production. The availability of efficient synthetic methodologies ensures that researchers can access this compound in sufficient quantities for both laboratory studies and preclinical investigations.
Current research trends indicate that thiazole derivatives continue to be a rich source of inspiration for drug discovery programs. The structural motif is prevalent in approved drugs due to its ability to interact with biological macromolecules through multiple binding modes. The aldehyde functionality in 3-methyl-1,2-thiazole-5-carbaldehyde serves as a versatile handle for further chemical manipulation, enabling the creation of libraries of compounds for high-throughput screening.
One notable area of investigation involves using 3-methyl-1,2-thiazole-5-carbaldehyde as a precursor for developing antimicrobial agents. Thiazole derivatives have shown promise in combating resistant bacterial strains by targeting essential metabolic pathways. The reactivity of the aldehyde group allows for the introduction of pharmacophores that can disrupt bacterial cell wall synthesis or interfere with DNA replication. Such activities are critical in addressing the growing challenge of antibiotic resistance.
Another emerging application lies in the field of anticancer research. The unique electronic properties of thiazole rings contribute to their ability to modulate enzyme activity involved in cell proliferation and apoptosis. Researchers have synthesized analogs of 3-methyl-1,2-thiazole-5-carbaldehyde that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The strategic placement of the aldehyde group facilitates further derivatization to enhance selectivity and potency against cancer cell lines.
The role of computational chemistry has become increasingly important in optimizing thiazole-based drug candidates. Molecular modeling techniques allow researchers to predict binding affinities and interactions between 3-methyl-1,2-thiazole-5-carbaldehyde derivatives and biological targets. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline. Furthermore, advances in automated synthesis platforms have enabled rapid screening of large libraries derived from this compound.
In conclusion, 3-methyl-1,2-thiazole-5-carbaldehyde (CAS No. 88511-32-4) represents a valuable building block in pharmaceutical chemistry due to its structural features and reactivity profile. Its applications span multiple therapeutic areas, including antimicrobial and anticancer treatments. The ongoing research into thiazole derivatives underscores their potential as pharmacological tools and highlights the importance of compounds like 3-methyl-1,2-thiazole-5-carbaldehyde in advancing medical science.
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